2-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]piperidine hydrochloride
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Overview
Description
2-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]piperidine hydrochloride is a heterocyclic compound that features a piperidine ring and a triazole ring. This compound is of interest due to its potential applications in medicinal chemistry and drug discovery. The presence of both piperidine and triazole rings in its structure suggests that it may exhibit a range of biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]piperidine hydrochloride typically involves the formation of the triazole ring followed by the introduction of the piperidine moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazole ring. The piperidine ring can then be introduced through nucleophilic substitution reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve multi-step synthesis with optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the triazole ring, potentially leading to the formation of dihydrotriazole derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.
Major Products Formed:
Oxidation: N-oxides of the piperidine ring.
Reduction: Dihydrotriazole derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of neurological disorders and as an anticancer agent.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]piperidine hydrochloride involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The piperidine ring may enhance the compound’s ability to cross biological membranes, increasing its bioavailability. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Pyrrolidine derivatives: These compounds also contain a nitrogen heterocycle and are known for their biological activity.
Indole derivatives: Known for their wide range of biological activities, including antiviral and anticancer properties.
Imidazole derivatives: These compounds are widely used in medicinal chemistry for their antimicrobial and antifungal properties.
Uniqueness: 2-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]piperidine hydrochloride is unique due to the combination of the triazole and piperidine rings in its structure. This combination can result in a compound with a distinct set of biological activities and potential therapeutic applications. The presence of the triazole ring can enhance the compound’s ability to interact with specific molecular targets, while the piperidine ring can improve its pharmacokinetic properties.
Properties
IUPAC Name |
2-(3-propan-2-yl-1H-1,2,4-triazol-5-yl)piperidine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4.ClH/c1-7(2)9-12-10(14-13-9)8-5-3-4-6-11-8;/h7-8,11H,3-6H2,1-2H3,(H,12,13,14);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUGBFTQJRRAASO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NNC(=N1)C2CCCCN2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19ClN4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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